molecular formula C17H16N2O4 B2587411 2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-53-6

2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2587411
CAS No.: 1105240-53-6
M. Wt: 312.325
InChI Key: OHJVRYUNCCPUMZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potentially Bioactive Compounds

  • Research has explored the synthesis of potentially bioactive compounds from visnaginone, leading to various derivatives including isoxazoline and phenylpyrazoline. These synthetic pathways suggest the potential for creating compounds with varied biological activities, which could be applicable to the study of similar structures like 2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (Abdel Hafez, Ahmed, & Haggag, 2001).

Anticancer and Antiangiogenic Activities

  • Novel 3-arylaminobenzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities, suggesting the potential therapeutic applications of furan and benzofuran derivatives in oncology and angiogenesis-related disorders (Romagnoli et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • Compounds derived from visnaginone and khellinone showing significant anti-inflammatory and analgesic activities have been synthesized, highlighting the medicinal chemistry applications of furan-containing compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activities Against Influenza

  • Benzamide-based 5-aminopyrazoles have shown significant antiviral activities against the influenza A virus, demonstrating the potential for furan and benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

2-ethoxy-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-21-14-7-4-3-6-13(14)17(20)18-11-12-10-16(23-19-12)15-8-5-9-22-15/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJVRYUNCCPUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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